molecular formula C10H9F3O3 B13618618 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid

2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13618618
M. Wt: 234.17 g/mol
InChI Key: FPBLAVBKUSKNJY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16)

InChI Key

FPBLAVBKUSKNJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)C(F)(F)F

Origin of Product

United States

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